Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate
CAS No.:
Cat. No.: VC15823110
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO2 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | methyl 1-benzyl-3,4-dihydro-2H-pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C14H17NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-9H,5-6,10-11H2,1H3 |
| Standard InChI Key | GJTQRQUBGZBXGN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CCCCN1CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate features a tetrahydropyridine ring—a six-membered heterocycle with one nitrogen atom and two double bonds—substituted at the 1-position by a benzyl group and at the 2-position by a methyl carboxylate. The partial saturation of the pyridine ring confers conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | Methyl 1-benzyl-3,4-dihydro-2H-pyridine-6-carboxylate |
| Canonical SMILES | COC(=O)C1=CCCCN1CC2=CC=CC=C2 |
| InChI Key | GJTQRQUBGZBXGN-UHFFFAOYSA-N |
The benzyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability, while the ester moiety offers sites for metabolic modification.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate typically involves multi-step organic reactions. A common approach utilizes α,β-unsaturated imines and alkynes in a rhodium(I)-catalyzed cascade reaction, achieving high diastereoselectivity (>95%) and yields ranging from 47% to 95% . The process begins with C–H activation of the alkyne, followed by electrocyclization and acid/borohydride-mediated reduction.
Optimization and Purification
Reaction conditions often include refluxing in polar aprotic solvents like methanol or dichloromethane to stabilize intermediates. Post-synthesis purification employs recrystallization or column chromatography to isolate the compound in high purity. For instance, silica gel chromatography with ethyl acetate/hexane eluents effectively separates the product from byproducts.
Chemical Reactivity and Functionalization
Oxidation Reactions
The tetrahydropyridine ring undergoes oxidation to form pyridinium ions or N-oxides. For example, treatment with hydrogen peroxide converts the tertiary amine to an N-oxide, a modification that alters electronic properties and enhances solubility. Such derivatives are pivotal in studying neurotoxic analogs like MPP+, which arises from MPTP oxidation .
Reduction and Substitution
Biological Activities and Mechanisms
Enzyme Modulation
The compound’s ability to inhibit enzymes involved in neurodegenerative pathways—such as acetylcholinesterase or monoamine oxidases—positions it as a candidate for Alzheimer’s or Parkinson’s disease therapeutics. Molecular docking studies predict strong binding affinities due to the benzyl group’s aromatic stacking and the ester’s hydrogen-bonding capacity.
Applications in Medicinal Chemistry and Drug Development
Intermediate in Organic Synthesis
As a versatile building block, this compound facilitates the synthesis of complex alkaloids and pharmaceuticals. Its ester group serves as a handle for further functionalization, enabling the production of amides, acids, or ketones via hydrolysis or transesterification.
Therapeutic Prospects
Ongoing research explores its utility in treating neurological disorders, leveraging its BBB permeability and neuroprotective attributes. Collaborations with in vitro models are essential to validate efficacy and safety before clinical trials.
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